N-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide
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Overview
Description
N~7~-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE is a synthetic compound that belongs to the class of triazolopyrimidines. This compound has garnered significant interest due to its potential applications in medicinal chemistry, particularly as a kinase inhibitor. The unique structure of this compound allows it to interact with specific molecular targets, making it a promising candidate for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N7-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 2-fluorobenzylamine with pyrazole-4-carboxylic acid, followed by cyclization with 5-methyl-1,2,4-triazolo[1,5-a]pyrimidine-7-carboxylic acid under appropriate reaction conditions . The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of advanced techniques such as microwave-assisted synthesis, which can significantly reduce reaction times and improve yields . Additionally, the use of continuous flow reactors can enhance the scalability and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N~7~-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzyl moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides under appropriate solvent and temperature conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can result in the formation of various substituted derivatives .
Scientific Research Applications
N~7~-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of N7-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). The compound binds to the active site of the kinase, inhibiting its activity and thereby preventing the phosphorylation of target proteins . This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another class of kinase inhibitors with a similar core structure.
Triazolo[1,5-a]pyrimidine: Compounds with similar triazolopyrimidine scaffolds that exhibit various biological activities.
Thiadiazoles: Compounds containing pyrazole moieties that have shown antimicrobial and anticancer activities.
Uniqueness
N~7~-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE is unique due to its specific substitution pattern and its potent inhibitory activity against CDKs. This makes it a valuable compound for further research and development in the field of medicinal chemistry .
Properties
Molecular Formula |
C17H14FN7O |
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Molecular Weight |
351.3 g/mol |
IUPAC Name |
N-[1-[(2-fluorophenyl)methyl]pyrazol-4-yl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide |
InChI |
InChI=1S/C17H14FN7O/c1-11-6-15(25-17(22-11)19-10-21-25)16(26)23-13-7-20-24(9-13)8-12-4-2-3-5-14(12)18/h2-7,9-10H,8H2,1H3,(H,23,26) |
InChI Key |
WGCWHJZLMZDETA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=NC=NN2C(=C1)C(=O)NC3=CN(N=C3)CC4=CC=CC=C4F |
Origin of Product |
United States |
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